molecular formula C9H10ClNO2 B3041543 Ethyl 4-chloro-6-methylpyridine-2-carboxylate CAS No. 315494-03-2

Ethyl 4-chloro-6-methylpyridine-2-carboxylate

Cat. No.: B3041543
CAS No.: 315494-03-2
M. Wt: 199.63 g/mol
InChI Key: JGEIWLQNEUAPQK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Safety and Hazards

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is classified as an irritant . It’s important to handle this compound with care to avoid skin and eye irritation, and to prevent inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-methylpyridine-2-carboxylate typically involves the esterification of 4-chloro-6-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-6-methylpyridine-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

ethyl 4-chloro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEIWLQNEUAPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 6-methylpyridine-2-carboxylate N-oxide (2.29 g), a 4N solution of hydrogen chloride in ethyl acetate (5 ml) and ethyl acetate (15 ml) was stirred at room temperature for 30 minutes. The reaction mixture was concentrated and the resultant residue was combined with phosphorus oxychloride (17.90 g), and stirred at 90° C. for 2 hours with heating. The reaction mixture was concentrated, and the resultant residue was diluted with ice-water and then combined with an aqueous solution of potassium carbonate to make the solution basic. The mixture was extracted with dichloromethane, and the organic phase was dried and concentrated. A solution of the residue obtained and triethylamine (5 ml) in ethanol (50) was heated under reflux for 10 hours. The reaction mixture was concentrated, and the residue was combined with water and ethyl acetate, and the organic phase was isolated, dried and concentrated to obtain the title compound (1.74 g) as a tan oil.
Name
methyl 6-methylpyridine-2-carboxylate N-oxide
Quantity
2.29 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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